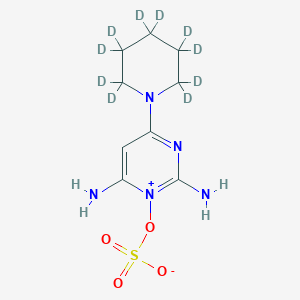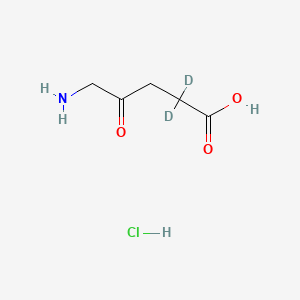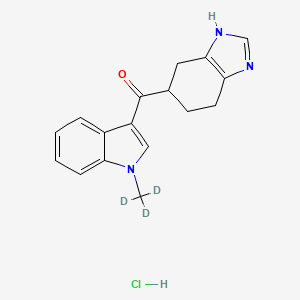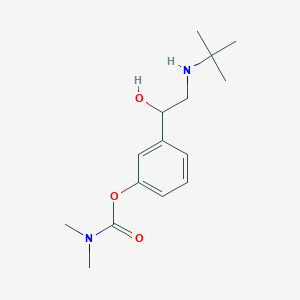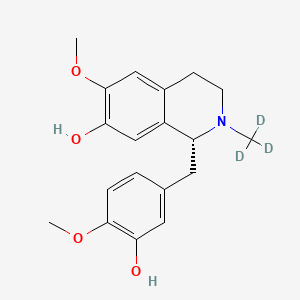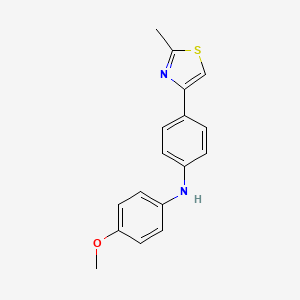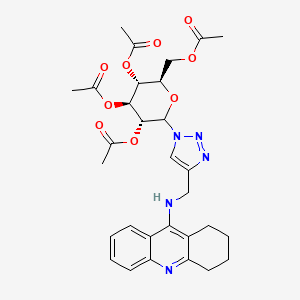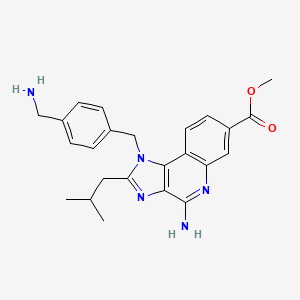
TLR7/8 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7/8 Antagonist 1 is a potent inhibitor of Toll-like receptors 7 and 8, which are key components of the innate immune system. These receptors recognize single-stranded RNA and play a crucial role in the body’s defense against viral infections. This compound is an imidazoquinoline derivative compound that has shown significant potential in modulating immune responses, making it a valuable tool in the study and treatment of various diseases, including autoimmune disorders and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 Antagonist 1 involves multiple steps, including the formation of the imidazoquinoline core. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized to produce the imidazoquinoline structure. The final product is obtained through purification and crystallization processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: TLR7/8 Antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the imidazoquinoline core, potentially affecting its binding affinity to TLR7 and TLR8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions are typically derivatives of the imidazoquinoline core, which may have enhanced or reduced activity against TLR7 and TLR8 .
Applications De Recherche Scientifique
TLR7/8 Antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of imidazoquinoline derivatives.
Biology: Helps in understanding the role of Toll-like receptors in immune responses and their involvement in various diseases.
Medicine: Investigated for its potential in treating autoimmune disorders, such as lupus, by modulating the immune system.
Industry: Utilized in the development of new immunomodulatory drugs and as an adjuvant in vaccine formulations
Mécanisme D'action
TLR7/8 Antagonist 1 exerts its effects by binding to Toll-like receptors 7 and 8, preventing their activation by single-stranded RNA. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. By modulating these pathways, this compound can reduce inflammation and immune responses, making it a valuable therapeutic agent for autoimmune diseases and cancer .
Comparaison Avec Des Composés Similaires
Imiquimod: An imidazoquinoline compound with agonistic activity on TLR7.
Resiquimod: Another imidazoquinoline derivative that acts as an agonist for both TLR7 and TLR8.
Enpatoran: A 5-piperidylquinoline derivative developed as a dual TLR7/8 antagonist
Uniqueness: TLR7/8 Antagonist 1 is unique in its potent antagonistic activity against both TLR7 and TLR8, making it a valuable tool for studying the dual inhibition of these receptors. Its imidazoquinoline structure allows for various chemical modifications, enabling the development of new derivatives with potentially improved therapeutic properties .
Propriétés
Formule moléculaire |
C24H27N5O2 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-(2-methylpropyl)imidazo[4,5-c]quinoline-7-carboxylate |
InChI |
InChI=1S/C24H27N5O2/c1-14(2)10-20-28-21-22(29(20)13-16-6-4-15(12-25)5-7-16)18-9-8-17(24(30)31-3)11-19(18)27-23(21)26/h4-9,11,14H,10,12-13,25H2,1-3H3,(H2,26,27) |
Clé InChI |
ZLDNOUHDDANJBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

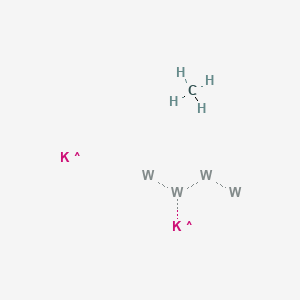
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
